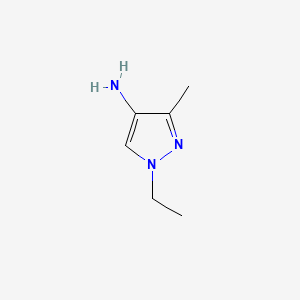

1-ethyl-3-methyl-1H-pyrazol-4-amine

Vue d'ensemble

Description

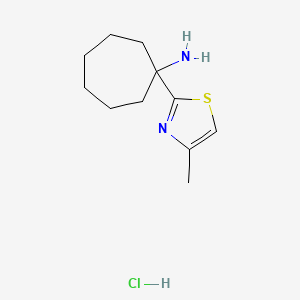

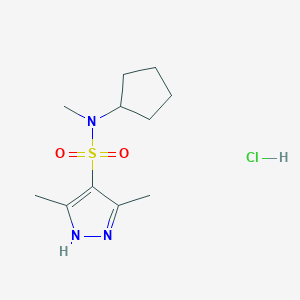

“1-ethyl-3-methyl-1H-pyrazol-4-amine” is a chemical compound with the empirical formula C6H13Cl2N3 . It is provided to early discovery researchers as part of a collection of unique chemicals . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of pyrazole derivatives has been studied extensively. For instance, a study reported the successful synthesis of hydrazine-coupled pyrazoles, which were evaluated for their antileishmanial and antimalarial activities . Another study discussed the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol, which provides two difficultly separable regioisomeric pyrazoles .

Molecular Structure Analysis

The molecular weight of “1-ethyl-3-methyl-1H-pyrazol-4-amine” is 198.09 . The SMILES string representation of the molecule is Cl.Cl.CCn1cc(N)c©n1 .

Chemical Reactions Analysis

There are several studies discussing the chemical reactions involving pyrazole derivatives. For example, a study reported a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes to provide pyrazoles . Another study discussed a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives .

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Facile Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : Ghaedi et al. (2015) demonstrated an efficient method to synthesize novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process yields new N-fused heterocyclic products with good to excellent efficiency, showcasing the potential for creating complex molecules from simple pyrazole-based building blocks Ghaedi et al., 2015.

Biological Activity

Identification of Antitumor and Antimicrobial Compounds : Titi et al. (2020) explored the synthesis and characterization of pyrazole derivatives, revealing their significant antitumor, antifungal, and antibacterial activities. This highlights the potential use of pyrazole-based compounds in developing new therapeutic agents Titi et al., 2020.

Catalysis

Palladium-Catalyzed Asymmetric Allylic Amination : A study by Togni et al. (1996) on the use of chiral ferrocenyl pyrazole ligands in palladium-catalyzed asymmetric allylic amination demonstrated the steric control of η3-allyl configuration and site-selective nucleophilic attack. This research offers insights into the design of enantioselective catalysts for organic synthesis Togni et al., 1996.

Antimicrobial and Antioxidant Properties

New Diazo Dyes with Antimicrobial and Radical Scavenging Activities : The synthesis and characterization of new diazo dyes derived from Pyrazolo[1,5-a]pyrimidine by Şener et al. (2017) revealed their antimicrobial properties against various bacteria and fungi, as well as excellent antioxidant activities. These findings suggest the utility of pyrazole derivatives in developing bioactive materials with potential applications in biotechnology and medicine Şener et al., 2017.

Material Science

Aluminum and Zinc Complexes for Polymerization : Research by Lian et al. (2007) on aluminum and zinc complexes based on amino-bis(pyrazolyl) ligands has shown their effectiveness in the polymerization of methyl methacrylate (MMA) and lactide, pointing towards applications in materials science for creating new polymeric materials Lian et al., 2007.

Safety And Hazards

Propriétés

IUPAC Name |

1-ethyl-3-methylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-9-4-6(7)5(2)8-9/h4H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEDVSWPSZQPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-methyl-1H-pyrazol-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Aminophenyl)methyl]phenol hydrochloride](/img/structure/B1521988.png)

![N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B1521996.png)

![2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid](/img/structure/B1521997.png)

![Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1521998.png)